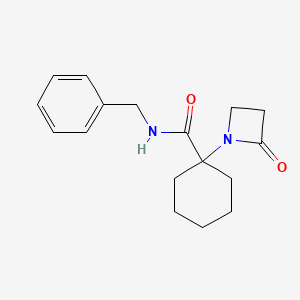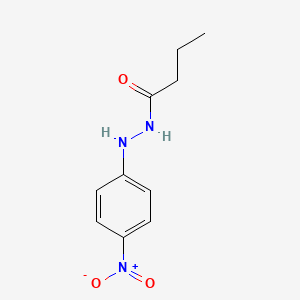![molecular formula C28H27NO9 B12461400 4-({[5-Oxo-5-({4-[(propan-2-yloxy)carbonyl]phenyl}amino)pentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461400.png)
4-({[5-Oxo-5-({4-[(propan-2-yloxy)carbonyl]phenyl}amino)pentanoyl]oxy}acetyl)phenyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(4-{[4-(ISOPROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-{[4-(ISOPROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan-2-carboxylate moiety, followed by the introduction of the phenyl group and the subsequent addition of the isopropoxycarbonyl and carbamoyl groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of continuous flow reactors, which allow for precise control of reaction parameters and improved scalability. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(4-{[4-(ISOPROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Reagents like halogens, acids, and bases are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-{2-[(4-{[4-(ISOPROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism by which 4-{2-[(4-{[4-(ISOPROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular processes. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{2-[(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE
- 4-{2-[(4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE
Uniqueness
4-{2-[(4-{[4-(ISOPROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is unique due to the presence of the isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Eigenschaften
Molekularformel |
C28H27NO9 |
|---|---|
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
[4-[2-[5-oxo-5-(4-propan-2-yloxycarbonylanilino)pentanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C28H27NO9/c1-18(2)37-27(33)20-8-12-21(13-9-20)29-25(31)6-3-7-26(32)36-17-23(30)19-10-14-22(15-11-19)38-28(34)24-5-4-16-35-24/h4-5,8-16,18H,3,6-7,17H2,1-2H3,(H,29,31) |
InChI-Schlüssel |
WSFJGEKATXBBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[[1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B12461324.png)



![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide](/img/structure/B12461366.png)
![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}hexanamide](/img/structure/B12461367.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B12461383.png)
![4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12461389.png)
![2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12461395.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461396.png)
![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12461397.png)
![3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12461401.png)
